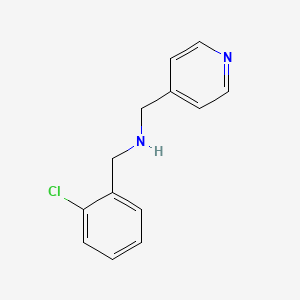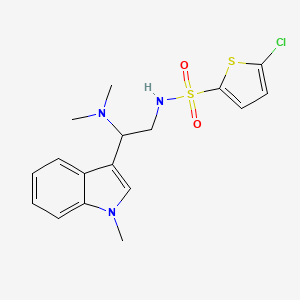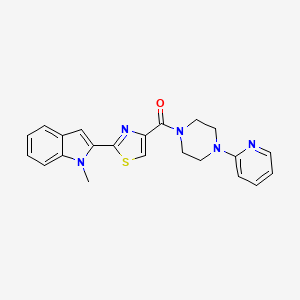
(2-(1-甲基-1H-吲哚-2-基)噻唑-4-基)(4-(吡啶-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21N5OS and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物已显示出作为抗病毒剂的潜力。 例如,已制备并报道了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 。 它们对流感 A 病毒表现出抑制作用 .
抗炎活性
吲哚衍生物也已被评估其体内抗炎活性 。 含苯并噻唑的苯磺酰胺和羧酰胺已制备并评估其抗炎活性 .
抗癌活性
已发现吲哚衍生物在治疗癌细胞方面具有潜在的应用 。 已在许多重要的合成药物分子中发现吲哚核,它们以高亲和力与多个受体结合,使其在开发新的衍生物方面有用 .
抗 HIV 活性
吲哚衍生物已显示出作为抗 HIV 剂的潜力。 例如,据报道吲哚基和氧代色烯基黄酮衍生物具有抗 HIV-1 活性 .
抗氧化活性
已发现吲哚衍生物具有抗氧化活性 。 这使得它们在治疗由氧化应激引起的疾病方面具有潜在的用途。
抗菌活性
一些吲哚衍生物已显示出良好的抗菌潜力 。 例如,在不同衍生物中,化合物 1a 和 1b 显示出良好的抗菌潜力 .
抗结核活性
已发现吲哚衍生物也具有抗结核活性 。 这使得它们在治疗结核病方面具有潜在的用途。
抗糖尿病活性
已发现吲哚衍生物具有抗糖尿病活性 。 这使得它们在治疗糖尿病方面具有潜在的用途。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
For example, a compound’s absorption can be affected by factors such as its solubility and stability, while its distribution can be influenced by its ability to cross biological membranes .
Result of Action
For example, some indole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells .
Action Environment
For example, factors such as pH and temperature can affect a compound’s stability and efficacy .
生化分析
Biochemical Properties
The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone interacts with various enzymes, proteins, and other biomolecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These interactions play a crucial role in biochemical reactions involving this compound.
Cellular Effects
The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-25-18-7-3-2-6-16(18)14-19(25)21-24-17(15-29-21)22(28)27-12-10-26(11-13-27)20-8-4-5-9-23-20/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHBGCMVVXDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
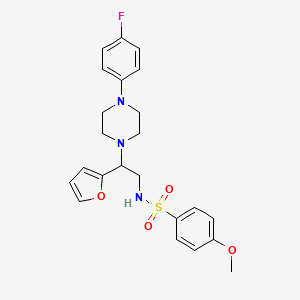
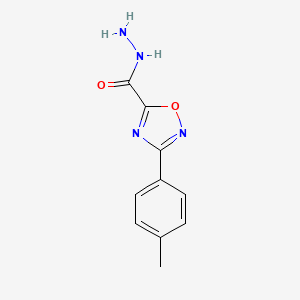
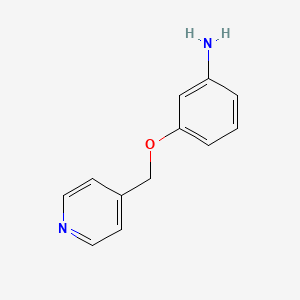
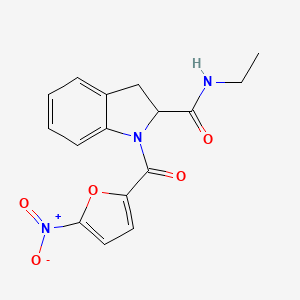
![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)
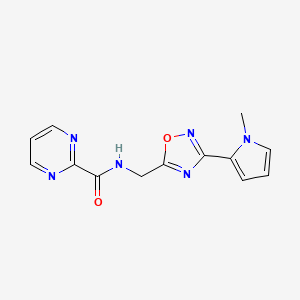
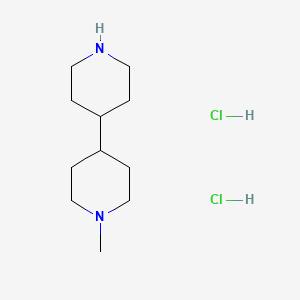
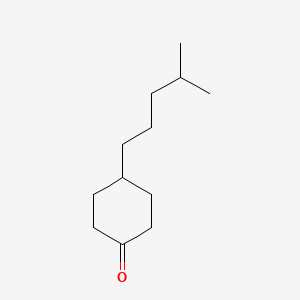
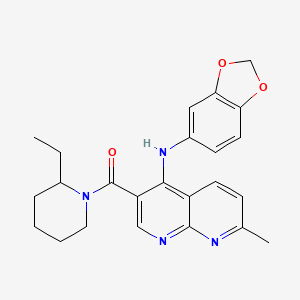
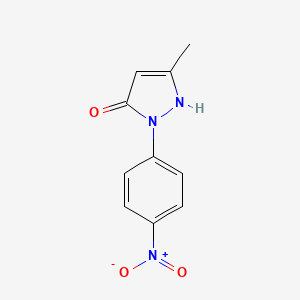
![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)
![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)
